molecular formula C9H6ClF3O3 B3094903 Methyl 4-chloro-3-(trifluoromethoxy)benzoate CAS No. 1261444-00-1

Methyl 4-chloro-3-(trifluoromethoxy)benzoate

Cat. No.: B3094903
CAS No.: 1261444-00-1
M. Wt: 254.59 g/mol
InChI Key: LGNFDGSBIBVOTN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(trifluoromethoxy)benzoate (CAS 1261444-00-1) is a benzoate ester compound with the molecular formula C 9 H 6 ClF 3 O 3 and a molecular weight of 254.59 . It serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The structure of this compound, featuring both chloro and trifluoromethoxy substituents on the aromatic ring, makes it a versatile intermediate for the synthesis of more complex molecules . Incorporating the trifluoromethoxy group into organic compounds is a significant strategy in modern drug design, as it can profoundly influence a compound's properties, including its metabolic stability, and pKa . These modifications are crucial for developing New Chemical Entities (NCEs), particularly in the pharmaceutical and agrochemical sectors . While specific biological data for this exact compound is limited in public literature, analogues containing the trifluoromethyl group have demonstrated promising biological activity in research settings, such as serving as potent antimicrobial agents in biochemical assays . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 4-chloro-3-(trifluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c1-15-8(14)5-2-3-6(10)7(4-5)16-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNFDGSBIBVOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261444-00-1
Record name Methyl 4-chloro-3-(trifluoromethoxy)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-(trifluoromethoxy)benzoate is primarily based on its ability to undergo various chemical transformations. The trifluoromethoxy group imparts unique electronic properties, making the compound a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-chloro-3-(trifluoromethoxy)benzoate with structurally related benzoate derivatives:

Compound Name Molecular Formula Molecular Mass (g/mol) Substituents (Positions) Key Properties/Applications References
This compound C₉H₆ClF₃O₃ 254.588 Cl (C4), -OCF₃ (C3) Pharmaceutical intermediates, agrochemicals
Methyl 3-(trifluoromethoxy)benzoate C₉H₇F₃O₃ 220.145 -OCF₃ (C3) Less lipophilic; limited bioactivity
Methyl 4-chloro-3-(trifluoromethyl)benzoate C₉H₆ClF₃O₂ 238.591 Cl (C4), -CF₃ (C3) Higher volatility (b.p. 246.3°C)
Methyl 4-amino-3-(trifluoromethoxy)benzoate C₉H₈F₃NO₃ 235.16 -NH₂ (C4), -OCF₃ (C3) Amine reactivity; drug discovery
4-Amino-3-(4-(trifluoromethyl)benzyloxy)benzoic acid C₁₅H₁₂F₃NO₃ 311.26 -NH₂ (C4), -OCH₂C₆H₄CF₃ (C3) Acidic; limited ester stability
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate C₁₂H₁₅ClO₄ 258.70 -O(CH₂)₃Cl (C4), -OCH₃ (C3) Crystalline; solid-state interactions

Structural and Functional Differences

Substituent Effects :

  • The chloro group in this compound increases electrophilicity at C4, enabling nucleophilic aromatic substitution reactions, unlike Methyl 3-(trifluoromethoxy)benzoate, which lacks this reactivity .
  • Replacing -OCF₃ with -CF₃ (as in Methyl 4-chloro-3-(trifluoromethyl)benzoate) reduces polarity, lowering boiling points (246.3°C vs. ~260°C estimated for the target compound) .

Synthetic Accessibility: The trifluoromethoxy group is challenging to introduce. The target compound’s synthesis via Togni reagent II avoids toxic reagents, unlike older methods requiring silver trifluoromethoxide . In contrast, Methyl 4-amino-3-(trifluoromethoxy)benzoate is synthesized via hydrolysis of ester precursors, which limits scalability .

Biological Relevance: The -OCF₃ group in this compound enhances blood-brain barrier penetration compared to non-fluorinated analogs . Conversely, Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate lacks fluorination, reducing its utility in CNS-targeted drugs .

Physicochemical Properties

  • Lipophilicity : The target compound’s Cl and -OCF₃ groups increase logP (~2.8 estimated) compared to Methyl 3-(trifluoromethoxy)benzoate (logP ~2.2) .
  • Stability: The chloro substituent enhances hydrolytic stability relative to amino analogs (e.g., Methyl 4-amino-3-(trifluoromethoxy)benzoate), which are prone to oxidation .

Biological Activity

Methyl 4-chloro-3-(trifluoromethoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antifungal and anticancer activities.

Chemical Structure and Properties

This compound has the molecular formula C10H8ClF3O2C_{10}H_8ClF_3O_2. The compound features a benzoate structure with a methyl ester attached to a benzene ring, which includes a chlorine atom and a trifluoromethyl group at the para and meta positions, respectively. This unique combination of halogen substituents significantly influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst. This process yields the methyl ester, which can be further characterized using various analytical techniques such as NMR and mass spectrometry.

Antifungal Activity

Research has indicated that compounds related to this compound exhibit varying degrees of antifungal activity. For example, studies on salicylanilide esters containing the trifluoromethyl group have shown promising results against several fungal strains. The minimum inhibitory concentrations (MICs) for these compounds were determined, revealing that some derivatives exhibited significant antifungal properties, particularly against Candida species and filamentous fungi .

Table 1: Antifungal Activity of Related Compounds

Compound NameMIC (µmol/L)Fungal Strains Tested
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide0.49Candida albicans, Candida tropicalis
2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoateNot specifiedVarious filamentous fungi

The above table summarizes selected compounds with notable antifungal activity, indicating that structural modifications can enhance efficacy against specific fungal targets.

Anticancer Activity

This compound is also positioned as a potential precursor in the synthesis of anticancer agents. It serves as an important intermediate for synthesizing drugs like sorafenib, which is known for its role as a multi-kinase inhibitor targeting various pathways involved in tumor growth and angiogenesis . Sorafenib's mechanism includes inhibition of serine/threonine kinases and receptor tyrosine kinases, which are critical in cancer cell proliferation.

Case Study: Sorafenib Synthesis
The synthesis pathway for sorafenib from this compound involves multiple steps, including the formation of isocyanates and subsequent reactions leading to the final drug product. This highlights the compound's significance in pharmaceutical development.

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. Preliminary studies indicate that compounds with similar structures can exhibit varying degrees of toxicity depending on their specific substituents and molecular configurations. For instance, certain derivatives have shown mild toxicity in zebrafish embryo assays, suggesting the need for further evaluation in mammalian models .

Q & A

Q. What are the optimized synthetic routes for Methyl 4-chloro-3-(trifluoromethoxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification of 4-chloro-3-(trifluoromethoxy)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic acyl substitution using methyl chloride and a pre-formed benzoyl chloride derivative (e.g., 4-chloro-3-(trifluoromethoxy)benzoyl chloride) can be employed. Reaction optimization should focus on:

  • Temperature: Elevated temperatures (70–90°C) improve esterification rates but may degrade sensitive trifluoromethoxy groups.
  • Catalyst: Lewis acids like BF₃·Et₂O enhance electrophilicity of the carbonyl carbon .
  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/water) ensures high purity (>95%) .

Q. What are the best practices for structural characterization of this compound?

Methodological Answer: Combine multiple spectroscopic and analytical techniques:

  • NMR: ¹H and ¹³C NMR confirm substituent positions. The trifluoromethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals at δ -55 to -58 ppm .
  • IR Spectroscopy: Stretching frequencies for ester carbonyl (C=O, ~1720 cm⁻¹) and aryl-Cl (~750 cm⁻¹) validate functional groups .
  • Mass Spectrometry (EI-MS): Molecular ion [M]⁺ at m/z 254 (C₉H₆ClF₃O₃) and fragmentation patterns confirm the structure .

Q. How does the compound’s reactivity vary under different solvent systems or pH conditions?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitution reactions, while non-polar solvents (toluene) favor ester stability .
  • pH Sensitivity: The ester group hydrolyzes under strong acidic (HCl/MeOH reflux) or basic (NaOH/water) conditions to yield 4-chloro-3-(trifluoromethoxy)benzoic acid. Kinetic studies show pseudo-first-order hydrolysis rates at pH > 10 .

Advanced Research Questions

Q. How can regioselective functionalization of the benzene ring be achieved?

Methodological Answer: The electron-withdrawing -Cl and -OCF₃ groups direct electrophilic substitution to the meta and para positions. Strategies include:

  • Directed Ortho-Metallation (DoM): Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions adjacent to -OCF₃, enabling halogenation or cross-coupling .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd(PPh₃)₄ introduces aryl/heteroaryl groups at the chloro-substituted position .

Q. How should researchers resolve contradictions in spectral data for derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

  • Steric Effects: Bulky substituents cause unexpected splitting in ¹H NMR. Use 2D NMR (COSY, HSQC) to assign signals .
  • Isomeric Byproducts: Chromatographic separation (HPLC with chiral columns) and computational modeling (DFT for optimized geometries) differentiate isomers .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorometric assays .
  • Cellular Uptake: Radiolabel the compound with ¹⁸F (via isotopic exchange) and track accumulation in cancer cell lines (e.g., HeLa) using PET imaging .

Q. How can low yields in palladium-catalyzed cross-coupling reactions be improved?

Methodological Answer: Optimize:

  • Ligand Selection: Bulky ligands (XPhos) prevent β-hydride elimination in Suzuki reactions .
  • Catalyst Loading: Reduce Pd(OAc)₂ to 0.5 mol% to minimize side reactions.
  • Base: Cs₂CO₃ enhances transmetallation efficiency in aryl chloride couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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